Psoralenoside

Descripción general

Descripción

Psoralenoside es un glucósido de benzofurano de origen natural aislado de los frutos de Psoralea corylifolia. Este compuesto exhibe una gama de actividades biológicas, incluyendo actividad similar al estrógeno, actividad aceleradora de la proliferación osteoblástica, efectos antitumorales y actividad antibacteriana . Está relacionado estructuralmente con la psoralena, una furanocumarina conocida.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Psoralenoside puede sintetizarse mediante diversos métodos, incluyendo la extracción de fuentes vegetales y la síntesis química. El proceso de extracción suele implicar el uso de disolventes como metanol o etanol para aislar el compuesto de la materia vegetal .

Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de Psoralea corylifolia utilizando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación . El uso de elicitores como el extracto de levadura puede aumentar el rendimiento de this compound en cultivos de callos .

Análisis De Reacciones Químicas

Tipos de reacciones: Psoralenoside experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para las reacciones de sustitución .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound con actividades biológicas modificadas .

Aplicaciones Científicas De Investigación

Therapeutic Uses in Dermatology

Psoriasis and Vitiligo Treatment

Psoralenoside is primarily recognized for its role in treating skin conditions such as psoriasis and vitiligo through a process known as PUVA therapy (Psoralen + UVA). In this therapy, this compound is administered either topically or orally, followed by exposure to ultraviolet A (UVA) light, which activates the compound, leading to therapeutic effects.

- Mechanism of Action: Upon activation, this compound forms photoadducts with DNA, inducing apoptosis in rapidly dividing cells typical of psoriatic lesions. This targeted approach minimizes damage to surrounding healthy tissues .

- Clinical Efficacy: A study reported that PUVA therapy using psoralen resulted in significant improvement in psoriasis symptoms, with response rates ranging from 65% to 85% in patients with early-stage disease .

Oncology Applications

Anticancer Properties

This compound exhibits potential anticancer properties by selectively targeting malignant cells. Its utility has been explored in various cancers, including cutaneous T-cell lymphoma and melanoma.

- In Vitro Studies: Research demonstrated that this compound combined with UVA light showed significant cytotoxic effects on melanoma cell lines . Additionally, animal studies indicated that mice treated with psoralen exhibited reduced tumor burdens compared to controls .

- Case Reports: The initial clinical application of psoralen in cancer therapy was documented in 1976 for patients with mycosis fungoides, where substantial tumor regression was observed following treatment .

Immunological Applications

Autoimmune Disease Management

Recent investigations have highlighted the potential of this compound in managing autoimmune diseases by modulating immune responses.

- Mechanism: this compound may influence the immunoproteasome, which is implicated in various autoimmune conditions. By inhibiting this protease, this compound could help mitigate disease symptoms and progression .

- Future Directions: Clinical trials are ongoing to assess the efficacy of psoralen-based therapies in treating conditions like rheumatoid arthritis and lupus .

Pharmacokinetics and Biotransformation

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use.

- Absorption and Metabolism: Studies indicate that after ingestion, this compound undergoes biotransformation into active metabolites such as psoralen and isopsoralen via intestinal flora. This conversion plays a significant role in its pharmacological effects and potential hepatotoxicity .

- Quantitative Analysis: Advanced techniques such as ultra-performance liquid chromatography have been employed to quantify this compound levels and monitor its transformation under various conditions (temperature, pH) .

Table 1: Summary of this compound Applications

| Application Area | Condition Treated | Mechanism of Action | Clinical Evidence |

|---|---|---|---|

| Dermatology | Psoriasis | DNA photoadduct formation | 65%-85% response rate in early-stage cases |

| Vitiligo | Induces apoptosis in affected cells | Significant symptom improvement reported | |

| Oncology | Cutaneous T-cell lymphoma | Selective cytotoxicity | Tumor regression observed in case studies |

| Melanoma | UVA activation leads to cell death | In vitro cytotoxic effects demonstrated | |

| Immunology | Autoimmune diseases | Inhibition of immunoproteasome | Ongoing clinical trials |

Table 2: Pharmacokinetic Characteristics

| Parameter | Value |

|---|---|

| Bioavailability | High after intragastric administration |

| Metabolites formed | Psoralen, Isopsoralen |

| Transformation Rate | Varies with pH and temperature |

Mecanismo De Acción

Psoralenoside ejerce sus efectos a través de diversos objetivos y vías moleculares. Se ha descubierto que interactúa con los receptores de estrógeno, regulando al alza los genes diana del estrógeno y regulando a la baja las citoquinas inflamatorias . Además, this compound exhibe altas afinidades de unión contra los canales de calcio de tipo L de histamínicos H1, calmodulina y voltaje-dependientes . Estas interacciones contribuyen a sus diversas actividades biológicas.

6.

Actividad Biológica

Psoralenoside, a coumarin compound derived from Psoralea corylifolia, has garnered attention for its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

This compound is a glycosylated form of psoralen, which is known for its phototherapeutic properties. The molecular structure of this compound includes a psoralen backbone with a glucose moiety attached, enhancing its solubility and bioavailability compared to its aglycone counterpart.

Biological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, which help in mitigating oxidative stress. This activity is crucial for preventing cellular damage and has implications in aging and various diseases.

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Effects

Studies have demonstrated the antimicrobial activity of this compound against various pathogens, including bacteria and fungi. It shows potential as a natural preservative in food and as a therapeutic agent for infections .

4. Antitumor Activity

this compound has been shown to possess antitumor effects by inducing apoptosis in cancer cells. It targets cancer stem cells (CSCs) and modulates several signaling pathways related to cell growth and survival, making it a promising candidate for cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : this compound induces oxidative stress in cancer cells, triggering apoptosis through reactive oxygen species (ROS) generation.

- Signaling Pathway Modulation : It influences multiple signaling pathways, including PI3K/Akt and Wnt/β-catenin pathways, which are critical in regulating cell proliferation and survival .

- Cytokine Regulation : The compound modulates the expression of various cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study on cervical cancer cells showed that this compound effectively inhibited cell proliferation and induced apoptosis via ROS-mediated pathways .

- Inflammatory Diseases : Clinical trials have indicated that patients with chronic inflammatory conditions experienced significant relief when treated with formulations containing this compound .

Data Summary

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Antioxidant | ROS generation | Aging, neurodegenerative diseases |

| Anti-inflammatory | Cytokine modulation | Arthritis, chronic inflammation |

| Antimicrobial | Inhibition of microbial growth | Infection control |

| Antitumor | Apoptosis induction | Cancer therapy |

Propiedades

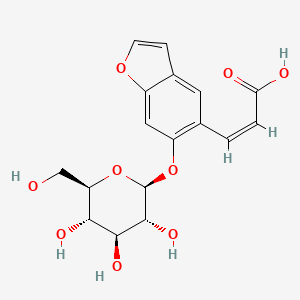

IUPAC Name |

(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLPSAYLYDMYGX-UETKAVOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.